(DHQD)2Pyr

Description

The exact mass of the compound (DHQD)2Pyr is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (DHQD)2Pyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DHQD)2Pyr including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

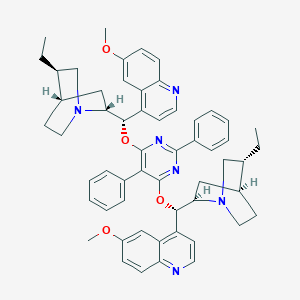

4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-DOGDSVMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437870 | |

| Record name | (DHQD)2Pyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149725-81-5 | |

| Record name | (9S,9′′S)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149725-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (DHQD)2Pyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan, 9,9''-[(2,5-diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6'-methoxy-, (9S,9''S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to (DHQD)2Pyr: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQD)2Pyr, with the full chemical name Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a prominent member of the bis-cinchona alkaloid ligands. Esteemed for its role as a chiral ligand in asymmetric synthesis, it is particularly effective in catalyzing key chemical transformations such as the Sharpless asymmetric dihydroxylation and enantioselective allylic aminations.[1] Its rigid, chiral scaffold, derived from the natural alkaloid dihydroquinidine, allows for a high degree of stereocontrol, making it an invaluable tool in the synthesis of complex, stereochemically defined molecules, including natural products and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the structure, stereochemistry, and applications of (DHQD)2Pyr, complete with quantitative data, experimental protocols, and workflow diagrams.

Core Structure and Stereochemistry

(DHQD)2Pyr is a dimeric molecule constructed from two dihydroquinidine (DHQD) units linked by a 2,5-diphenyl-4,6-pyrimidinediyl core. The dihydroquinidine units are derived from quinidine, a natural cinchona alkaloid, through the hydrogenation of the vinyl group.[2] This modification enhances the ligand's stability without altering the core stereochemistry.

The stereochemistry of (DHQD)2Pyr is inherited from the dihydroquinidine moieties, which possess multiple stereocenters. The key stereogenic centers at C8 and C9 in the quinuclidine ring system of each dihydroquinidine unit dictate the overall chirality of the ligand and its ability to induce asymmetry in chemical reactions. The pseudo-enantiomeric relationship with its (DHQ)2Pyr counterpart, derived from dihydroquinine, allows for access to both enantiomers of a desired product by selecting the appropriate ligand.[3][4]

Key Structural Features:

-

Chiral Dihydroquinidine Units: Two dihydroquinidine molecules provide the chiral environment.

-

Pyrimidine Linker: A rigid 2,5-diphenyl-4,6-pyrimidinediyl spacer holds the two alkaloid units in a defined orientation.

-

C2-Symmetry (pseudo): The overall structure possesses a pseudo-C2-symmetrical arrangement which is crucial for its effectiveness in asymmetric catalysis.

Physicochemical Properties

A summary of the key physicochemical properties of (DHQD)2Pyr is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 149725-81-5 | |

| Molecular Formula | C56H60N6O4 | |

| Molecular Weight | 881.11 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 247-250 °C | |

| Optical Activity | [α]20/D −390°, c = 1.2 in methanol | |

| Purity | ≥97% |

Synthesis

While a specific, detailed protocol for the synthesis of (DHQD)2Pyr is not explicitly detailed in a single primary literature source, the general method for the preparation of bis-cinchona alkaloid ethers linked by a heterocyclic core is well-established. The synthesis involves the nucleophilic substitution of a dihalo-heterocycle with the alkoxide of the cinchona alkaloid.

A logical synthetic workflow for the preparation of (DHQD)2Pyr is outlined below.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untitled Document [ursula.chem.yale.edu]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Flexibility of CuCl4-tetrahedra in bis[cinchoninium tetrachlorocuprate(II)]trihydrate single crystals. X-ray diffraction and EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of (DHQD)2Pyr Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of the (DHQD)2Pyr ligand, a crucial chiral ligand employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation. This guide details the synthetic protocol, presents key quantitative data, and visualizes the process for enhanced understanding.

Introduction

The (DHQD)2Pyr ligand, systematically named hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a C2-symmetric chiral ligand derived from the cinchona alkaloid dihydroquinidine. Its unique stereochemical architecture makes it a highly effective ligand for inducing enantioselectivity in various chemical transformations. A primary application of (DHQD)2Pyr is as a component of the AD-mix-β formulation, which is widely used for the asymmetric dihydroxylation of olefins to produce chiral vicinal diols. These diols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

Synthesis of (DHQD)2Pyr

The synthesis of (DHQD)2Pyr involves a nucleophilic aromatic substitution reaction between two equivalents of dihydroquinidine (DHQD) and one equivalent of a suitable pyrimidine-based linker, 4,6-dichloro-2,5-diphenylpyrimidine. The reaction proceeds by the displacement of the chloro groups on the pyrimidine ring by the hydroxyl groups of dihydroquinidine.

Reaction Scheme

The overall synthetic transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of (DHQD)2Pyr.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of (DHQD)2Pyr, adapted from the seminal work by Sharpless and coworkers in the Journal of Organic Chemistry (1993, 58, 3785-3786).

Materials:

-

Dihydroquinidine (DHQD)

-

4,6-dichloro-2,5-diphenylpyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Methanol

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with dihydroquinidine (2.2 equivalents).

-

Solvent Addition: Anhydrous toluene is added to the flask to dissolve the dihydroquinidine.

-

Deprotonation: Sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) is carefully added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The suspension is then heated to reflux for 2-4 hours to ensure complete formation of the alkoxide.

-

Addition of the Linker: The reaction mixture is cooled to room temperature, and 4,6-dichloro-2,5-diphenylpyrimidine (1.0 equivalent) is added in one portion.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C, and methanol is cautiously added dropwise to quench the excess sodium hydride.

-

Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford (DHQD)2Pyr as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (DHQD)2Pyr.

| Parameter | Value |

| Yield | 70-85% |

| Reaction Time | 12-24 hours |

| Melting Point | 247-250 °C |

| Optical Rotation | [α]D^20 -390° (c 1.2 in methanol) |

| Molecular Formula | C56H60N6O4 |

| Molecular Weight | 881.11 g/mol |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the (DHQD)2Pyr ligand.

Caption: Experimental workflow for the synthesis of (DHQD)2Pyr.

Conclusion

The synthesis of the (DHQD)2Pyr ligand is a well-established procedure that provides access to a powerful chiral ligand for asymmetric synthesis. The protocol outlined in this guide, based on the pioneering work of the Sharpless group, allows for the efficient preparation of this valuable catalyst. The robust nature of this synthesis has been instrumental in the widespread application of asymmetric dihydroxylation in academic and industrial research, contributing significantly to the fields of organic chemistry and drug development.

An In-depth Technical Guide to the Mechanism of (DHQD)2Pyr in Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, providing a reliable and highly enantioselective method for converting prochiral alkenes into vicinal diols.[1][2] These chiral diols are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures. At the heart of this transformation lies a catalytic system composed of osmium tetroxide and a chiral ligand derived from cinchona alkaloids. This guide offers a detailed exploration of the mechanism, focusing on the role of the dihydroquinidine (DHQD) class of ligands, particularly (DHQD)2Pyr, a pyrimidine-linked dimeric alkaloid ligand.

The Catalytic System: Key Components

The efficacy of the Sharpless AD reaction hinges on a carefully formulated combination of reagents, often commercially available as pre-packaged "AD-mix" preparations.[1][3] The two principal mixtures are AD-mix-α, containing a dihydroquinine (DHQ)-based ligand, and AD-mix-β, which utilizes a dihydroquinidine (DHQD)-based ligand like (DHQD)₂PHAL.[3] The core components are:

-

Osmium Source: Typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), which is less volatile and toxic than osmium tetroxide (OsO₄).[3]

-

Chiral Ligand: A dimeric cinchona alkaloid ligand, such as (DHQD)₂Pyr or (DHQD)₂PHAL. The ligand's role is twofold: it accelerates the reaction and, most critically, establishes a chiral environment to direct the facial selectivity of the dihydroxylation.[4]

-

Co-oxidant: A stoichiometric oxidant is required to regenerate the active Os(VIII) catalyst from the Os(VI) state formed after diol release. Potassium ferricyanide (K₃Fe(CN)₆) is the most common and effective co-oxidant, particularly for suppressing a competing, less selective reaction pathway.[5][6][7]

-

Base/Buffer: Potassium carbonate (K₂CO₃) is included to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[7]

-

Solvent System: The reaction is typically performed in a 1:1 mixture of tert-butanol and water, which facilitates the dissolution of both organic and inorganic reagents.

The Core Catalytic Cycle

The mechanism of the Sharpless AD has been the subject of extensive investigation. While a [2+2] cycloaddition followed by rearrangement was initially considered, a concerted [3+2] cycloaddition pathway is now widely accepted based on kinetic and computational evidence.[1][8][5] The primary, highly enantioselective cycle proceeds through the following key steps:

-

Active Catalyst Formation: The chiral ligand (L), (DHQD)₂Pyr, coordinates to the osmium(VIII) oxide to form the active chiral catalyst, L-OsO₄. This complex is significantly more reactive towards alkenes than OsO₄ alone, a phenomenon known as ligand acceleration.[4]

-

[3+2] Cycloaddition: The L*-OsO₄ complex undergoes a [3+2] cycloaddition reaction with the alkene. This step occurs within a chiral pocket created by the ligand, which directs the osmium complex to one of the two prochiral faces of the alkene. This forms a cyclic osmium(VI) glycolate intermediate.[1]

-

Hydrolysis: The osmate ester intermediate is rapidly hydrolyzed by water in the reaction mixture. This step releases the chiral 1,2-diol product and the reduced osmium(VI) species. The addition of additives like methanesulfonamide can accelerate this step.[1]

-

Catalyst Regeneration: The stoichiometric co-oxidant, K₃Fe(CN)₆, re-oxidizes the osmium(VI) species back to the active osmium(VIII) state, allowing the catalytic cycle to continue.[1][5]

Caption: Primary catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Primary vs. Secondary Catalytic Cycles

A critical aspect of achieving high enantioselectivity is favoring the primary catalytic cycle over a potential secondary pathway.[1]

-

Primary Cycle: As described above, involves hydrolysis of the osmium(VI) glycolate before reoxidation. This is the desired, highly enantioselective pathway.

-

Secondary Cycle: If reoxidation of the osmium(VI) glycolate occurs before hydrolysis, an osmium(VIII)-diol complex is formed. This complex can itself act as a dihydroxylating agent for another alkene molecule. However, this subsequent dihydroxylation is significantly less enantioselective, eroding the overall enantiomeric excess (ee) of the product.[1][6]

The use of potassium ferricyanide as the co-oxidant in an aqueous t-BuOH system is crucial because it promotes rapid hydrolysis of the osmate ester, effectively outcompeting the premature reoxidation step and suppressing the secondary cycle.[6]

Caption: Branching between the primary (desired) and secondary catalytic cycles.

The Origin of Enantioselectivity: A Mnemonic Device

The remarkable enantioselectivity of the reaction is controlled by the chiral ligand, which creates a binding pocket that differentiates the two faces of the alkene double bond.[5] A widely used mnemonic device helps predict the stereochemical outcome.[8][9][10] The alkene is oriented by placing its substituents into four quadrants defined by their steric bulk: Large (L), Medium (M), Small (S), and Hydrogen (H).

-

AD-mix-β (containing a DHQD ligand like (DHQD)₂Pyr): Delivers the two hydroxyl groups to the top face (β-face) of the alkene.

-

AD-mix-α (containing a DHQ ligand): Delivers the two hydroxyl groups to the bottom face (α-face) of the alkene.

Caption: Mnemonic device for predicting stereoselectivity in Sharpless AD.

Quantitative Data Presentation

The Sharpless Asymmetric Dihydroxylation using DHQD-based ligands consistently delivers high enantiomeric excess across a wide range of alkene substitution patterns. The pyrimidine (PYR) and phthalazine (PHAL) linkers are among the most effective.

| Alkene Substrate | Ligand | Co-oxidant | Yield (%) | ee (%) | Reference |

| Styrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 96 | 97 | [5] |

| trans-Stilbene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 98 | >99 | [5] |

| 1-Decene | (DHQD)₂PYR | K₃Fe(CN)₆ | 93 | 97 | [11] |

| α-Methylstyrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 94 | 95 | [5] |

| cis-Stilbene | (DHQD)₂-IND | K₃Fe(CN)₆ | 75 | 81 | [4] |

| 1-Phenylcyclohexene | (DHQD)₂PHAL | K₃Fe(CN)₆ | 92 | 99 | [5] |

Note: Data for (DHQD)₂PHAL is often used as a close proxy for other high-performing DHQD ligands like (DHQD)₂PYR, as they exhibit similar selectivity profiles for many substrates.

Experimental Protocols

The following provides a general, detailed methodology for a typical Sharpless Asymmetric Dihydroxylation reaction.

Safety Precautions:

-

Osmium-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[12]

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Never mix osmium salts with acid, as this can generate volatile and extremely toxic OsO₄.[12]

Materials and Reagents:

-

AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

-

tert-Butanol

-

Deionized Water

-

Alkene substrate

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for slow-reacting or internal alkenes)

-

Sodium sulfite (Na₂SO₃) (for quenching)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice-water bath

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent relative to the alkene, if used).[5]

-

Add a 1:1 mixture of tert-butanol and water (approx. 5 mL of each per 1 mmol of alkene).

-

Stir the mixture vigorously at room temperature until the two phases become one and the color turns a pale greenish-yellow.

-

Cool the flask in an ice-water bath to 0 °C.

-

-

Addition of Alkene:

-

Add the alkene substrate (1 mmol) to the cooled, stirring reaction mixture. The addition can be done neat if the alkene is a liquid or as a solution in a minimal amount of t-BuOH.

-

For slow-reacting substrates, slow addition of the alkene over several hours can help prevent the secondary cycle.[13]

-

-

Reaction Monitoring:

-

Continue stirring the reaction vigorously at 0 °C. The reaction progress is indicated by a color change from greenish-yellow back to a darker, often reddish-brown or orange color.

-

The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting alkene. Reactions are typically complete within 6 to 24 hours.

-

-

Workup and Quenching:

-

Once the reaction is complete, quench it by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene).[5]

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. The color should fade to a pale yellow or off-white.

-

Add ethyl acetate to the flask to begin the extraction process.

-

Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding more water or brine can help.

-

Separate the aqueous layer and extract it two more times with ethyl acetate.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with 1 M KOH or 2 M HCl (to remove residual ligand) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.

-

The crude product can be purified by recrystallization or silica gel chromatography to obtain the pure, enantiomerically enriched 1,2-diol.

-

-

Analysis:

-

The enantiomeric excess (ee) of the product is typically determined by chiral HPLC or GC analysis, or by NMR spectroscopy using a chiral shift reagent.

-

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Updating the asymmetric osmium-catalyzed dihydroxylation (AD) mnemonic: Q2MM modeling and new kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Untitled Document [ursula.chem.yale.edu]

- 11. york.ac.uk [york.ac.uk]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. scribd.com [scribd.com]

A Technical Guide to the Fundamental Properties of Cinchona Alkaloid Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree, have emerged as privileged scaffolds in the field of asymmetric catalysis.[1][2] Their unique stereochemical architecture and tunable electronic properties make them exceptional ligands and organocatalysts for a wide array of chemical transformations.[1][3] The four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives have been instrumental in the development of highly enantioselective reactions, most notably the Sharpless Asymmetric Dihydroxylation.[4][5] This technical guide provides an in-depth exploration of the core properties of cinchona alkaloid ligands, offering valuable insights for researchers in organic synthesis and drug development.

Core Structure and Stereochemistry

The fundamental structure of cinchona alkaloids consists of a quinoline ring system linked to a quinuclidine bicycle through a hydroxymethylene bridge.[6] The four main alkaloids exist as two pairs of pseudoenantiomers: quinine and quinidine, and cinchonine and cinchonidine.[3][7] The key difference within these pairs lies in the absolute configuration at the C8 and C9 stereocenters. Quinine and its pseudoenantiomer quinidine differ in the stereochemistry at C8 and C9, as do cinchonine and cinchonidine.[7] The presence of a methoxy group at the C6' position of the quinoline ring distinguishes the quinine/quinidine pair from the cinchonine/cinchonidine pair.[7]

The conformational flexibility of the quinuclidine ring and the orientation of the C9 hydroxyl group are crucial for their catalytic activity and enantioselectivity.[3][8] Theoretical studies have shown that the most probable conformation for the active erythro isomers allows for intermolecular hydrogen bonding, a key interaction in many catalytic cycles.[9]

Caption: Generalized structure of Cinchona alkaloids.

Physicochemical Properties

The physicochemical properties of cinchona alkaloids are pivotal to their function as catalysts and ligands. The basicity of the quinuclidine nitrogen (pKa ≈ 8.5) allows it to act as a general base or a nucleophilic catalyst.[10] The C9 hydroxyl group can act as a hydrogen bond donor, playing a crucial role in substrate activation and orientation.[11]

| Property | Quinine | Quinidine | Cinchonine | Cinchonidine |

| Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O |

| Molar Mass ( g/mol ) | 324.42 | 324.42 | 294.39 | 294.39 |

| pKa (quinuclidine N) | ~8.5 | ~8.5 | ~8.5 | ~8.5 |

| [α]D (in ethanol) | -158° | +262° | +229° | -109° |

| Solubility | Sparingly soluble in water, soluble in ethanol, chloroform | Sparingly soluble in water, soluble in ethanol, chloroform | Sparingly soluble in water, soluble in ethanol, chloroform | Sparingly soluble in water, soluble in ethanol, chloroform |

Table 1: Key Physicochemical Properties of the Four Main Cinchona Alkaloids.

The solubility of cinchona alkaloids is highly dependent on the solvent, which in turn influences their conformational equilibrium and, consequently, their catalytic performance.[7][8] Solvents of intermediate polarity have been found to be optimal for many applications.[8]

Role in Asymmetric Catalysis

Cinchona alkaloids and their derivatives are renowned for their versatility in asymmetric catalysis, participating in a wide range of reactions including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][2] They can function as:

-

Chiral Ligands: Coordinating to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The Sharpless Asymmetric Dihydroxylation is a prime example, where a cinchona alkaloid-derived ligand coordinates to osmium tetroxide.[4][5]

-

Organocatalysts: The quinuclidine nitrogen can act as a Lewis base or a Brønsted base to activate substrates.[3] The C9 hydroxyl group can participate in hydrogen bonding, leading to bifunctional catalysis where both the nucleophile and electrophile are activated and oriented.[11]

-

Phase-Transfer Catalysts: Quaternization of the quinuclidine nitrogen leads to chiral ammonium salts that can facilitate asymmetric reactions under phase-transfer conditions.[12][13]

The success of these alkaloids lies in their "privileged" structural framework, which is readily modifiable to fine-tune steric and electronic properties for specific applications.[3]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Key Applications and Performance Data

The utility of cinchona alkaloid ligands is vast, with notable success in the following areas:

-

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the synthesis of chiral vicinal diols from olefins with high enantioselectivity.[4][5] The choice between the pseudoenantiomeric ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, dictates the facial selectivity of the dihydroxylation.[4]

-

Michael Additions: Cinchona-derived thiourea catalysts are highly effective in promoting asymmetric Michael additions of various nucleophiles to α,β-unsaturated compounds, often with excellent yields and enantioselectivities.[14]

-

Aldol Reactions: Modified cinchona alkaloids have been developed as efficient organocatalysts for asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[14]

-

Phase-Transfer Catalysis: N-alkylated cinchona alkaloids are widely used as phase-transfer catalysts for the asymmetric alkylation of glycine imines to produce α-amino acids.[13]

| Reaction | Ligand/Catalyst | Substrate | Product ee (%) |

| Asymmetric Dihydroxylation | (DHQD)₂-PHAL (AD-mix-β) | trans-Stilbene | >99 |

| Asymmetric Dihydroxylation | (DHQ)₂-PHAL (AD-mix-α) | Styrene | 97 |

| Michael Addition | Cinchonidine-derived thiourea | Nitromethane to Chalcone | 94 |

| PTC Alkylation | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine imine benzophenone | 94 |

Table 2: Representative Performance of Cinchona Alkaloid Ligands in Asymmetric Catalysis.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reagent Preparation: A commercially available AD-mix (α or β, 1.4 g per mmol of olefin) is dissolved in a 1:1 mixture of t-butanol and water (5 mL each per mmol of olefin).

-

Reaction Setup: The mixture is cooled to 0 °C in an ice bath with vigorous stirring. Methanesulfonamide (CH₃SO₂NH₂, 1 equivalent) can be added to improve the reaction rate for certain substrates.

-

Substrate Addition: The olefin (1 mmol) is added to the stirred mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C (or room temperature for less reactive olefins) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Sodium sulfite (1.5 g per mmol of olefin) is added, and the mixture is stirred for 1 hour. The reaction is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or GC analysis.

Synthesis of a Cinchona Alkaloid-Based Thiourea Catalyst

This protocol outlines the synthesis of a bifunctional thiourea catalyst from quinine.

-

Conversion to 9-Amino(9-deoxy)quinine: Quinine is converted to its 9-amino derivative with inversion of configuration via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) followed by Staudinger reduction with triphenylphosphine.[15]

-

Thiourea Formation: The resulting 9-amino(9-deoxy)quinine is then reacted with an isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane at room temperature.

-

Purification: The reaction mixture is concentrated, and the resulting crude product is purified by column chromatography to yield the desired thiourea catalyst.

Caption: Workflow for the synthesis of a modified cinchona alkaloid catalyst.

Conclusion

Cinchona alkaloid ligands represent a cornerstone of modern asymmetric catalysis. Their unique structural features, including multiple stereocenters, a basic nitrogen atom, and a hydroxyl group, provide a versatile platform for the design of highly effective chiral catalysts and ligands. The continued exploration of their fundamental properties and the development of novel derivatives promise to further expand their applications in the efficient synthesis of enantiomerically pure compounds, a critical endeavor in the pharmaceutical and fine chemical industries.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. benthamdirect.com [benthamdirect.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular properties of Cinchona alkaloids: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Cinchona Alkaloids [sigmaaldrich.com]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of (DHQD)2Pyr: A Technical Guide

(DHQD)2Pyr , scientifically known as Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand pivotal in the field of asymmetric synthesis. A derivative of the cinchona alkaloid hydroquinidine, this complex molecule has become an indispensable tool for chemists seeking to introduce specific stereochemistry into their target molecules. This technical guide provides an in-depth overview of the discovery, development, and application of (DHQD)2Pyr, with a focus on its role in key asymmetric transformations.

Core Properties of (DHQD)2Pyr

(DHQD)2Pyr is a white to off-white solid with the molecular formula C56H60N6O4 and a molecular weight of 881.11 g/mol .[1][2] Key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 149725-81-5[1][2] |

| Molecular Formula | C56H60N6O4[1][2] |

| Molecular Weight | 881.11 g/mol [1][2] |

| Melting Point | 247-250 °C[1] |

| Optical Activity | [α]20/D −390°, c = 1.2 in methanol[1] |

| Synonyms | Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether[2] |

Synthesis of (DHQD)2Pyr

General Synthetic Workflow:

Experimental Protocol (General Approach):

-

Deprotonation: Hydroquinidine is treated with a strong base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step deprotonates the hydroxyl group of the hydroquinidine, forming a more nucleophilic alkoxide.

-

Nucleophilic Substitution: A dihalogenated 2,5-diphenylpyrimidine (e.g., 4,6-dichloro-2,5-diphenylpyrimidine) is added to the reaction mixture. The hydroquinidine alkoxide then displaces the halogen atoms on the pyrimidine ring through a nucleophilic aromatic substitution mechanism.

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography to yield the desired (DHQD)2Pyr ligand.

Key Applications in Asymmetric Synthesis

(DHQD)2Pyr has proven to be a highly effective chiral ligand in several important asymmetric reactions, most notably the Sharpless asymmetric dihydroxylation and enantioselective allylic aminations.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of alkenes to chiral vicinal diols.[3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and a chiral ligand, such as (DHQD)2Pyr. The choice of ligand—either (DHQD)2Pyr or its pseudo-enantiomer (DHQ)2Pyr—determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[4]

Catalytic Cycle:

Experimental Protocol (Representative):

A typical procedure for the Sharpless asymmetric dihydroxylation using a pre-packaged "AD-mix" containing the osmium catalyst, co-oxidant (potassium ferricyanide), base (potassium carbonate), and the chiral ligand ((DHQD)2Pyr in AD-mix-β) is as follows:

-

Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0 °C. The AD-mix-β is added to this solvent mixture with stirring.

-

Substrate Addition: The alkene substrate is added to the cooled reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the addition of a solid sulfite, such as sodium sulfite or potassium sulfite, and stirred until the color of the reaction mixture changes from dark brown to a lighter color.

-

Extraction: The aqueous layer is extracted several times with an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude diol is then purified by column chromatography or recrystallization.

Quantitative Data for Sharpless Asymmetric Dihydroxylation:

| Substrate | Product | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | (DHQD)2PHAL (in AD-mix-β) | >95 | >99 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | (DHQD)2PHAL | 94 | 96[5] |

| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | (DHQD)2PHAL | 98 | 98[6] |

| Goyazensolide Precursor | Diol Intermediate | (DHQD)2Pyr | 80 | Not Reported[3][7] |

Enantioselective Allylic Amination

(DHQD)2Pyr also serves as an effective organocatalyst for the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates.[1] This reaction provides a direct route to chiral α-amino acid derivatives.

Reaction Scheme:

Experimental Protocol (General Approach):

While a detailed, publicly available protocol is scarce, the general procedure involves the following steps:

-

Reaction Setup: The alkylidene cyanoacetate, dialkyl azodicarboxylate, and a catalytic amount of (DHQD)2Pyr are dissolved in a suitable organic solvent (e.g., toluene, dichloromethane) at a specific temperature (often sub-ambient).

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as TLC or NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated, and the desired chiral allylic amine product is isolated and purified, typically by column chromatography.

Quantitative Data for Enantioselective Allylic Amination:

Detailed quantitative data for a range of substrates for the (DHQD)2Pyr-catalyzed allylic amination is not extensively available in the public domain, but high enantioselectivities have been reported for this transformation.[1]

Conclusion

(DHQD)2Pyr has established itself as a cornerstone ligand in asymmetric synthesis. Its development, stemming from the rich chemical landscape of cinchona alkaloids, has provided chemists with a reliable and highly effective tool for the stereoselective synthesis of complex molecules. The Sharpless asymmetric dihydroxylation, facilitated by (DHQD)2Pyr, is a testament to the power of chiral catalysis and continues to be widely employed in both academic and industrial research. Furthermore, its application in other asymmetric transformations, such as allylic amination, highlights its versatility and ongoing importance in the pursuit of enantiomerically pure compounds for a wide range of applications, including pharmaceuticals and materials science.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. (DHQD)2Pyr 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (DHQD)2Pyr

This guide provides a comprehensive overview of the spectroscopic data for (DHQD)2Pyr, a chiral ligand frequently used in asymmetric synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development to aid in the identification and characterization of (DHQD)2Pyr.

Introduction to (DHQD)2Pyr

(DHQD)2Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a Cinchona alkaloid-derived ligand. Its chemical formula is C₅₆H₆₀N₆O₄, with a molecular weight of 881.11 g/mol [1]. It is widely employed as a chiral catalyst in various enantioselective reactions, such as the Sharpless asymmetric dihydroxylation[2]. Given its pivotal role in stereoselective synthesis, unambiguous structural confirmation through spectroscopic methods is crucial.

Spectroscopic Data Presentation

While specific experimental spectra for (DHQD)2Pyr are not publicly available in comprehensive databases, the following tables summarize the expected spectroscopic data based on its known structure and typical values for related Cinchona alkaloids.

Table 1: Predicted ¹H NMR Spectroscopic Data for (DHQD)2Pyr in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.70 - 7.20 | m | - | Aromatic Protons (Quinoline and Phenyl Rings) |

| 6.00 - 5.00 | m | - | Olefinic Protons |

| 4.00 | s | - | Methoxy Protons (-OCH₃) |

| 3.80 - 1.50 | m | - | Aliphatic Protons (Quinuclidine Rings) |

| 1.00 - 0.80 | t | 7.2 | Ethyl Group Protons (-CH₂CH ₃) |

Table 2: Predicted IR Spectroscopic Data for (DHQD)2Pyr

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2980 - 2850 | C-H Stretch (Aliphatic) |

| 1620 - 1580 | C=N and C=C Stretch (Aromatic Rings) |

| 1250 - 1200 | C-O Stretch (Aryl Ether) |

| 1100 - 1000 | C-O Stretch (Alkyl Ether) |

Table 3: Predicted Mass Spectrometry Data for (DHQD)2Pyr

| m/z (Mass-to-Charge Ratio) | Fragment Assignment |

| 882.4712 | [M+H]⁺ (Protonated Molecular Ion) |

| 881.4635 | [M]⁺ (Molecular Ion) |

| Various | Fragmentation products corresponding to the loss of substructures. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of complex organic molecules like Cinchona alkaloids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (DHQD)2Pyr is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for all carbon atoms, simplifying the spectrum.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the complete assignment of proton and carbon signals.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like (DHQD)2Pyr, the Attenuated Total Reflectance (ATR) technique is commonly used, which requires minimal sample preparation.[3] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4] A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[5]

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for large molecules like (DHQD)2Pyr, and it is typically run in positive ion mode for alkaloids.[6]

-

Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired in full scan mode over a relevant m/z range to detect the molecular ion and significant fragments. The high resolution of the mass analyzer allows for the determination of the elemental composition of the parent ion and its fragments.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (DHQD)2Pyr.

References

- 1. (DHQD)2Pyr 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Experimental Design [web.mit.edu]

- 5. lcms.cz [lcms.cz]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of (DHQD)2Pyr in Organic Solvents for Researchers and Drug Development Professionals

Introduction

(DHQD)2Pyr, or Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the Cinchona alkaloid hydroquinidine. It is widely utilized as a catalyst in asymmetric synthesis, a critical process in the development of new pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in reaction optimization, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of (DHQD)2Pyr, methodologies for its determination, and its relevance in the context of drug development and cellular signaling pathways.

Solubility of (DHQD)2Pyr in Organic Solvents

Precise quantitative solubility data for (DHQD)2Pyr in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally related Cinchona alkaloids, we can infer its general solubility behavior. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. (DHQD)2Pyr, with its large aromatic and ether components, is a relatively nonpolar molecule, suggesting good solubility in a range of organic solvents.

A study on the solubility of Cinchona alkaloids in 54 different solvents revealed that solubilities can vary by as much as five to six orders of magnitude depending on the solvent's nature.[1] The solubility of quinidine, a closely related Cinchona alkaloid, is reported to be high in chloroform, moderate in alcohol and benzene, and low in water.[2] This suggests that (DHQD)2Pyr is likely to exhibit good solubility in chlorinated solvents and aromatic hydrocarbons, and moderate solubility in alcohols.

Table 1: Estimated Solubility of (DHQD)2Pyr and Related Cinchona Alkaloids in Common Organic Solvents

| Solvent | Polarity Index | Expected Solubility of (DHQD)2Pyr | Qualitative Solubility of Related Cinchona Alkaloids |

| Chloroform | 4.1 | High | Very Soluble[2] |

| Dichloromethane (DCM) | 3.1 | High | Good |

| Toluene | 2.4 | High | Good |

| Benzene | 2.7 | Moderate | Moderately Soluble[2] |

| Diethyl Ether | 2.8 | Moderate | - |

| Tetrahydrofuran (THF) | 4.0 | Moderate | - |

| Acetone | 5.1 | Moderate | - |

| Ethyl Acetate | 4.4 | Moderate | - |

| Methanol | 5.1 | Moderate | Moderately Soluble[2] |

| Ethanol | 4.3 | Moderate | Moderately Soluble[2] |

| Acetonitrile | 5.8 | Low to Moderate | - |

| Water | 10.2 | Low | Slightly Soluble[2] |

| Hexane | 0.1 | Low | - |

Disclaimer: The expected solubility of (DHQD)2Pyr is an estimation based on its structure and the known solubility of related Cinchona alkaloids. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid compound like (DHQD)2Pyr in an organic solvent is the gravimetric method.[3][4][5][6] This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Detailed Methodology for Gravimetric Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount of (DHQD)2Pyr to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is crucial to ensure that only the dissolved solid is measured.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of (DHQD)2Pyr.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of filtrate (L)

-

Relevance in Drug Development and Signaling Pathways

(DHQD)2Pyr is a key catalytic ligand used in the synthesis of complex molecules, including natural products with significant biological activity. One such example is its application in the synthesis of okadaic acid, a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[7] Protein phosphatases are crucial enzymes that, in opposition to kinases, regulate a vast array of cellular processes by dephosphorylating proteins.[8][9][10][11][12] The inhibition of these phosphatases can have profound effects on cellular signaling pathways, making them important targets in drug discovery, particularly in cancer research.[7]

PP2A is known to be a negative regulator of the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[13] This pathway is central to cell proliferation, differentiation, and survival. By inhibiting PP2A, okadaic acid leads to the hyperphosphorylation and activation of key components of the MAPK pathway, such as MEK and ERK.[13][14] This can ultimately lead to apoptosis (programmed cell death) in cancer cells.[7] The diagram below illustrates a simplified representation of this signaling cascade and the point of intervention by a PP2A inhibitor.

While specific quantitative solubility data for (DHQD)2Pyr remains to be extensively published, a strong qualitative and semi-quantitative understanding can be derived from the behavior of related Cinchona alkaloids. This guide provides a framework for estimating its solubility and a detailed protocol for its experimental determination. Furthermore, the connection of (DHQD)2Pyr to the synthesis of potent biological probes like okadaic acid highlights its significance in drug discovery and the study of critical cellular signaling pathways. For researchers and drug development professionals, a comprehensive grasp of these aspects of (DHQD)2Pyr is essential for leveraging its full potential in the advancement of chemical synthesis and medicine.

References

- 1. Role of the solvent in the adsorption-desorption equilibrium of cinchona alkaloids between solution and a platinum surface: correlations among solvent polarity, cinchona solubility, and catalytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Medium pH and Light on Quinidine Production in Cinchona calisaya Wedd. Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Gravimetric Analysis [wiredchemist.com]

- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal Transduction Phosphatases: Functions and Roles - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Protein Phosphatase: Overview & Applications [excedr.com]

- 11. Protein phosphatase - Wikipedia [en.wikipedia.org]

- 12. globozymes.com [globozymes.com]

- 13. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Effects of the (DHQD)2Pyr Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric effects of the dihydroquinidine-pyrimidine ((DHQD)2Pyr) ligand, a chiral ligand pivotal in asymmetric synthesis. We will delve into its role in the Sharpless Asymmetric Dihydroxylation (AD) reaction, presenting comparative data, detailed experimental protocols, and visualizations to elucidate its mechanism of action.

Introduction: The Role of (DHQD)2Pyr in Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] The success of this reaction hinges on the use of a chiral ligand derived from cinchona alkaloids, which coordinates to osmium tetroxide, creating a chiral catalytic species.[2] The (DHQD)2Pyr ligand is one such derivative, where two dihydroquinidine (DHQD) units are linked by a 2,5-diphenyl-4,6-pyrimidinediyl diether spacer.[3] This ligand, along with its pseudo-enantiomer (DHQ)2Pyr, has demonstrated high efficacy in achieving excellent enantioselectivity for a variety of olefin substrates.[4][5]

Electronic and Steric Effects of the (DHQD)2Pyr Ligand

The enantioselectivity of the asymmetric dihydroxylation is governed by the specific electronic and steric environment created by the chiral ligand around the osmium center.

Steric Effects: The Chiral Binding Pocket

The primary driver of enantioselectivity is the steric hindrance imposed by the bulky cinchona alkaloid units.[2] The (DHQD)2Pyr ligand, in concert with the osmium tetroxide, forms a well-defined, U-shaped binding pocket. This pocket presents a chiral environment to the incoming olefin, favoring the approach of the substrate from one face over the other.

The choice between the (DHQD)2Pyr and (DHQ)2Pyr ligands dictates the facial selectivity of the dihydroxylation. Generally, for a given olefin orientation, the (DHQD)2Pyr ligand directs the dihydroxylation to one face of the double bond, while the (DHQ)2Pyr ligand directs it to the opposite face.[2] This predictable stereochemical outcome is a cornerstone of the Sharpless AD reaction.

The diphenyl substituents on the pyrimidine linker further contribute to the steric bulk of the ligand, helping to define the shape and rigidity of the chiral pocket. The conformation of the DHQD units, particularly the orientation of the quinoline and quinuclidine rings, creates distinct quadrants of steric demand around the osmium, guiding the olefin to a specific binding orientation to minimize steric clashes.

Electronic Effects: The Pyrimidine Linker

While steric effects are dominant, the electronic nature of the pyrimidine linker also plays a role in the catalytic cycle. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the electron density at the ether linkages connecting the DHQD units. This, in turn, can modulate the binding affinity of the ligand to the osmium center and the overall reactivity of the catalyst complex.

Compared to the more commonly used phthalazine (PHAL) linker in (DHQD)2PHAL, the pyrimidine linker possesses a different electronic distribution. While direct comparative computational studies are scarce, it is understood that the electronic properties of the linker can influence the stability of the intermediate osmate ester and the rate of hydrolysis, thereby affecting the overall efficiency of the catalytic cycle.[1]

Quantitative Data Presentation

The performance of the (DHQD)2Pyr ligand is best illustrated through quantitative data on enantiomeric excess (ee) and yield for various olefin substrates. The following table summarizes representative results from the literature, comparing (DHQD)2Pyr with the closely related (DHQD)2PHAL ligand where data is available.

| Olefin Substrate | Ligand | Yield (%) | ee (%) | Reference |

| trans-Stilbene | (DHQD)2Pyr | 95 | >99 | [6] |

| trans-Stilbene | (DHQD)2PHAL | 96 | >99 | [6] |

| Styrene | (DHQD)2Pyr | 92 | 96 | [7] |

| Styrene | (DHQD)2PHAL | 94 | 97 | [6] |

| α-Methylstyrene | (DHQD)2Pyr | 90 | 94 | [7] |

| α-Methylstyrene | (DHQD)2PHAL | 91 | 95 | [6] |

| 1-Hexene | (DHQD)2Pyr | 85 | 92 | [7] |

| 1-Hexene | (DHQD)2PHAL | 88 | 93 | [6] |

Note: Yields and ee values can vary depending on the specific reaction conditions.

Experimental Protocols

Synthesis of the (DHQD)2Pyr Ligand

The (DHQD)2Pyr ligand can be synthesized via a nucleophilic aromatic substitution reaction between dihydroquinidine and a dihalo-diphenylpyrimidine derivative.

Materials:

-

Dihydroquinidine (DHQD)

-

4,6-Dichloro-2,5-diphenylpyrimidine

-

Potassium hydroxide (KOH)

-

Toluene

-

Anhydrous potassium carbonate (K2CO3)

Procedure:

-

A mixture of dihydroquinidine, potassium hydroxide, and anhydrous potassium carbonate in toluene is heated to reflux with azeotropic removal of water.

-

To this mixture, a solution of 4,6-dichloro-2,5-diphenylpyrimidine in toluene is added dropwise.

-

The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the (DHQD)2Pyr ligand.

Characterization:

-

1H NMR and 13C NMR: The structure of the synthesized ligand should be confirmed by NMR spectroscopy.

-

Melting Point: 247-250 °C[3]

-

Optical Rotation: [α]D20 -390° (c = 1.2 in methanol)[3]

General Protocol for Asymmetric Dihydroxylation using (DHQD)2Pyr

This protocol provides a general procedure for the asymmetric dihydroxylation of an olefin using the (DHQD)2Pyr ligand.

Materials:

-

Olefin

-

(DHQD)2Pyr

-

Potassium osmate(VI) dihydrate (K2OsO2(OH)4)

-

Potassium ferricyanide(III) (K3[Fe(CN)6])

-

Potassium carbonate (K2CO3)

-

tert-Butanol

-

Water

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, a mixture of potassium ferricyanide(III) (3.0 eq) and potassium carbonate (3.0 eq) in a 1:1 mixture of tert-butanol and water is stirred at room temperature until all solids dissolve.

-

To this solution, the (DHQD)2Pyr ligand (0.01 eq) and potassium osmate(VI) dihydrate (0.002 eq) are added. The mixture is stirred until a clear orange solution is formed.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

The olefin (1.0 eq) is added to the cold reaction mixture.

-

The reaction is stirred vigorously at 0 °C (or room temperature, depending on the substrate) and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite (approx. 1.5 g per mmol of olefin) and stirred for 1 hour.

-

Ethyl acetate is added to the mixture, and the layers are separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude diol is purified by flash column chromatography or recrystallization.

Determination of Enantiomeric Excess: The enantiomeric excess of the product diol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis, often after derivatization to a suitable ester (e.g., Mosher's ester).

Visualizations

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Logical Relationship of Facial Selectivity

Caption: Ligand control of facial selectivity in asymmetric dihydroxylation.

Experimental Workflow for Asymmetric Dihydroxylation

Caption: Step-by-step workflow for a typical asymmetric dihydroxylation experiment.

Conclusion

The (DHQD)2Pyr ligand is a highly effective chiral auxiliary for the Sharpless Asymmetric Dihydroxylation, consistently affording high enantioselectivities for a range of olefinic substrates. Its efficacy stems from a combination of well-defined steric hindrance that creates a chiral binding pocket and electronic contributions from the pyrimidine linker that modulate the catalytic activity. This guide provides a foundational understanding of these effects, along with practical data and protocols for researchers in the field of asymmetric synthesis and drug development. Further investigation into the subtle electronic differences between various linker systems could lead to the design of even more selective and reactive catalysts for this powerful transformation.

References

The Chiral Pocket of (DHQD)2Pyr: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQD)2Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a cornerstone chiral ligand in the field of asymmetric catalysis, most notably for its application in the Sharpless asymmetric dihydroxylation reaction. This process allows for the enantioselective synthesis of vicinal diols from prochiral olefins, a critical transformation in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3] The remarkable stereoselectivity of this reaction is attributed to the well-defined chiral pocket created by the (DHQD)2Pyr ligand when complexed with osmium tetroxide. This guide provides a comprehensive technical overview of this chiral pocket, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles of its function.

While a definitive crystal structure of the (DHQD)2Pyr-OsO4 complex is not publicly available, a deep understanding of its chiral pocket has been developed through extensive mechanistic studies, computational modeling of analogous systems, and a wealth of empirical data from asymmetric dihydroxylation reactions.

The Architecture of the Chiral Pocket

The chiral pocket of the (DHQD)2Pyr-osmium tetroxide complex is a highly organized, three-dimensional environment that dictates the facial selectivity of olefin dihydroxylation. The ligand itself is a dimeric cinchona alkaloid, featuring two hydroquinidine units linked by a diphenylpyrimidine spacer.[4] This structure creates a C2-symmetric catalyst upon coordination with osmium tetroxide.

The prevailing model for enantioinduction posits the formation of a U-shaped binding cleft.[2] Key features of this pocket include:

-

The Dihydroquinidine Units: These provide the fundamental chirality of the catalyst. The stereogenic centers within the quinuclidine and methoxyquinoline moieties create a dissymmetric environment.

-

The Diphenylpyrimidine Linker: This aromatic spacer holds the two dihydroquinidine units in a specific orientation, contributing to the rigidity and shape of the binding pocket.

-

The Osmium Center: This is the reactive site where the olefin binds and is subsequently dihydroxylated. The ligand modulates the accessibility of the osmium tetroxide, allowing the olefin to approach from only one face.

Quantitative Analysis of Enantioselectivity

The efficacy of the (DHQD)2Pyr chiral pocket is quantified by the enantiomeric excess (ee) of the diol product. A substantial body of literature reports high to excellent enantioselectivities for a wide range of olefin substrates. The following table summarizes representative data for the Sharpless asymmetric dihydroxylation using (DHQD)2Pyr or its closely related analog, (DHQD)2PHAL, which is the ligand present in the commercial AD-mix-β.

| Olefin Substrate | Ligand | Product Enantiomeric Excess (ee%) | Reference |

| Stilbene | (DHQD)2PHAL | >99 | [2] |

| 1-Decene | (DHQD)2PHAL | 97 | [1] |

| α-Methylstyrene | (DHQD)2PHAL | 96 | [1] |

| Methyl trans-cinnamate | (DHQD)2PHAL | 97 | [1] |

| Various olefin precursors in total synthesis | (DHQD)2Pyr | High (specific ee% often not detailed but implied by successful synthesis of chiral target) | [1][3] |

Mechanism of Enantioselection

The enantioselectivity of the Sharpless asymmetric dihydroxylation is a direct consequence of the interactions between the olefin substrate and the chiral pocket of the (DHQD)2Pyr-OsO4 complex. The generally accepted mechanism involves the following key steps:[2][5]

-

Complex Formation: The (DHQD)2Pyr ligand coordinates to osmium tetroxide to form the active chiral catalyst.

-

Olefin Binding: The olefin approaches the osmium center and binds to form an osmate ester intermediate. This step is highly stereodetermining. The chiral pocket allows the olefin to bind preferentially in one orientation, minimizing steric hindrance and maximizing favorable non-covalent interactions.

-

Hydrolysis: The osmate ester is hydrolyzed to release the vicinal diol and regenerate the osmium catalyst, which can then be re-oxidized to complete the catalytic cycle.

The shape of the chiral pocket forces the incoming olefin to adopt a specific trajectory. For (DHQD)2Pyr (and the related AD-mix-β), the dihydroxylation typically occurs on the β-face of the olefin when drawn according to a mnemonic developed by Sharpless and coworkers.[2]

Experimental Protocols

While many applications utilize the commercially available "AD-mix" preparations for convenience, it is instructive to consider a protocol where the ligand is used as a separate component. The following is a generalized procedure for a Sharpless asymmetric dihydroxylation using (DHQD)2Pyr.

Reaction Setup:

A solution of the olefin substrate in a suitable solvent system (e.g., t-BuOH/H2O) is prepared in a reaction vessel. To this is added K3Fe(CN)6 as the re-oxidant, K2CO3 as a base, and methanesulfonamide (CH3SO2NH2), which can accelerate the catalytic cycle.[6] A catalytic amount of (DHQD)2Pyr and K2OsO4·2H2O are then added. The reaction is typically stirred at room temperature or 0 °C until the starting material is consumed.

Work-up and Purification:

The reaction is quenched by the addition of a reducing agent such as Na2SO3. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the enantiomerically enriched diol.

Determination of Enantiomeric Excess:

The enantiomeric excess of the product is typically determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by analysis using standard chromatographic or spectroscopic techniques.

Visualizing the Catalytic Cycle and Logic

The following diagrams, rendered in Graphviz DOT language, illustrate the key relationships and workflows in understanding and utilizing the chiral pocket of (DHQD)2Pyr.

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: A generalized experimental workflow for asymmetric dihydroxylation.

Caption: The logical basis for enantioselectivity.

Conclusion

The chiral pocket of the (DHQD)2Pyr-osmium tetroxide complex represents a triumph of rational catalyst design. Its well-defined, rigid structure provides a highly effective environment for asymmetric induction, leading to the formation of valuable chiral building blocks with exceptional levels of stereocontrol. While the absence of a definitive crystal structure necessitates a degree of inference, the wealth of mechanistic and empirical data provides a robust and predictive model for its function. Continued research, particularly in the areas of computational modeling and potentially through the crystallographic study of new derivatives, will undoubtedly provide even greater insight into the subtle yet powerful interactions at play within this remarkable chiral pocket.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. (DHQD)2Pyr 97 149725-81-5 [sigmaaldrich.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Theoretical and Computational Elucidation of (DHQD)₂Pyr: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of (DHQD)₂Pyr, a prominent chiral ligand in asymmetric catalysis. (DHQD)₂Pyr, or hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a Cinchona alkaloid derivative widely employed in stereoselective synthesis, most notably in the Sharpless asymmetric dihydroxylation. This document outlines the standard computational approaches for geometry optimization, electronic structure analysis, and spectroscopic prediction of (DHQD)₂Pyr. Furthermore, it details the experimental protocols for its application in asymmetric catalysis and its characterization. The guide is intended to serve as a foundational resource for researchers seeking to understand, utilize, and further develop (DHQD)₂Pyr and related catalysts in the field of drug discovery and development.

Introduction

(DHQD)₂Pyr is a C₂-symmetric chiral ligand derived from the natural alkaloid hydroquinidine. Its rigid pyrimidine core and the two hydroquinidine moieties create a well-defined chiral environment, making it a highly effective catalyst for a range of asymmetric transformations.[1][2] A deep understanding of its three-dimensional structure, electronic properties, and conformational dynamics is paramount for optimizing its catalytic activity and for the rational design of novel, more efficient catalysts.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to investigate these molecular properties at an atomic level.[3][4] This guide will detail the application of these methods to (DHQD)₂Pyr.

Physicochemical Properties of (DHQD)₂Pyr

A summary of the key physicochemical properties of (DHQD)₂Pyr is presented in Table 1. This data is crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₆₀N₆O₄ | [5] |

| Molecular Weight | 881.11 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 247-250 °C (lit.) | [5] |

| Optical Activity | [α]₂₀/D −390°, c = 1.2 in methanol | [5] |

| CAS Number | 149725-81-5 | [5] |

Theoretical and Computational Studies

While specific computational studies exclusively focused on (DHQD)₂Pyr are not extensively available in the public domain, the well-established methodologies for cinchona alkaloids can be directly applied. This section outlines the standard computational workflow for characterizing (DHQD)₂Pyr.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically using DFT methods.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[6][7]

-

Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) is recommended for a balance of accuracy and computational cost.[6][7]

-